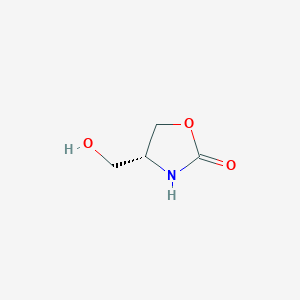

(R)-4-(Hydroxymethyl)oxazolidin-2-one

Description

Significance of Oxazolidinone Scaffolds in Modern Organic Synthesis

The oxazolidinone ring, a five-membered heterocycle containing both nitrogen and oxygen, is a privileged scaffold in modern organic and medicinal chemistry. nih.govtemple.edu These structures are foundational to a significant class of synthetic compounds, demonstrating broad utility and versatility. nih.govresearchgate.net A primary area of their impact is in medicinal chemistry, where the 2-oxazolidinone (B127357) isomer, in particular, has been extensively investigated. nih.govresearchgate.netrsc.org

The discovery of the antibacterial properties of N-aryl-oxazolidinones in the late 1980s marked a turning point, elevating their status in the scientific community. researchgate.net This led to the development of linezolid (B1675486), the first synthetic oxazolidinone antimicrobial agent approved for clinical use. nih.govnih.gov Linezolid is effective against a range of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The success of linezolid has spurred extensive research into new oxazolidinone-based derivatives with potential applications in treating various diseases, including cancer, inflammation, and neurological disorders. nih.govrsc.org

Beyond their medicinal applications, oxazolidinone moieties are highly valued as chiral auxiliaries in the field of asymmetric synthesis. nih.gov These cyclic carbamates are instrumental in controlling the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure compounds. nih.gov Their ability to direct diastereoselective reactions, such as aldol (B89426) additions, alkylations, and Michael additions, makes them indispensable tools for chemists. The auxiliaries can often be recycled under mild conditions, which adds to their commercial and practical appeal.

The structural features of oxazolidinones, particularly the 2-oxazolidinone isomer, allow them to act as bioisosteres for groups like amides and carbamates. This mimicry provides enhanced metabolic and chemical stability, as the cyclic structure is less susceptible to hydrolysis compared to its non-cyclic counterparts. researchgate.net This stability, combined with the ability to form hydrogen bonds with biological targets, makes the oxazolidinone scaffold a critical component in drug design and discovery. researchgate.net

Interactive Table: Key Applications of Oxazolidinone Scaffolds

| Application Area | Description | Key Examples | References |

| Medicinal Chemistry | Core structure in antibacterial agents, particularly against resistant Gram-positive bacteria. Investigated for anticancer, anti-inflammatory, and other therapeutic uses. | Linezolid, Tedizolid, Furazolidone | nih.gov, nih.gov, researchgate.net, nih.gov |

| Asymmetric Synthesis | Used as chiral auxiliaries to control stereochemistry in the synthesis of complex molecules and natural products. | Evans auxiliaries | nih.gov, |

| Privileged Scaffolds | Serve as a foundational molecular framework for developing compound libraries to target diverse biological receptors. | Drug discovery programs for various kinases and receptors | temple.edu |

| Synthetic Intermediates | Act as key building blocks in the total synthesis of pharmacologically important molecules, including macrolide antibiotics. | Synthesis of (-)-cytoxazone | nih.gov |

Role of (R)-4-(Hydroxymethyl)oxazolidin-2-one as a Chiral Building Block and Intermediate

This compound is a specific and valuable chiral building block derived from the broader class of oxazolidinones. Its utility stems from the presence of a defined stereocenter at the C4 position and a reactive hydroxymethyl group, making it an ideal starting material for the synthesis of more complex, enantiomerically pure molecules.

This compound serves as a key intermediate in the asymmetric synthesis of a variety of nitrogen-containing target molecules. sigmaaldrich.com For instance, it is used in the creation of derivatives that have applications as diagnostic agents. Syntheses have been described where the 4-(hydroxymethyl)oxazolidin-2-one (B2572105) moiety is linked to other chemical structures, such as triiodinated benzene (B151609) rings, to create complex functional molecules. researchgate.net

The synthesis of this compound and its derivatives is an active area of research, with various stereoselective methods being developed. researchgate.net Efficient syntheses often start from readily available chiral precursors like amino diols. sigmaaldrich.com These methods focus on creating the oxazolidinone ring with high regio- and stereoselectivity. researchgate.net The ability to construct this heterocycle efficiently makes it an accessible and powerful tool for synthetic chemists. researchgate.netorganic-chemistry.org Its role as a chiral synthon allows for the divergent asymmetric synthesis of various other heterocyclic compounds, further highlighting its versatility. researchgate.net

Interactive Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₄H₇NO₃ |

| Molar Mass | 117.10 g/mol |

| Appearance | Solid |

| Chirality | (R)-enantiomer |

| Key Functional Groups | Oxazolidinone ring, Hydroxymethyl group (-CH₂OH) |

| Primary Role | Chiral Building Block, Synthetic Intermediate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXGFDVEUOGVFI-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284729 | |

| Record name | (4R)-4-(Hydroxymethyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132682-23-6 | |

| Record name | (4R)-4-(Hydroxymethyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132682-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-(Hydroxymethyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Stereoselective Preparation of R 4 Hydroxymethyl Oxazolidin 2 One and Its Derivatives

Established Methodologies for Oxazolidinone Ring Construction

The synthesis of the oxazolidinone core can be achieved through a variety of strategic disconnections, leading to several well-established methodologies. These methods often leverage readily available starting materials and employ cyclization reactions as the key ring-forming step.

The conversion of 1,2-amino alcohols to oxazolidinones is a direct and widely utilized strategy. This transformation involves the reaction of the amino alcohol with a carbonylating agent, which forms the C2-carbonyl group of the heterocyclic ring.

The process typically begins with the reduction of α-amino acids or their esters to the corresponding chiral β-amino alcohols. orgsyn.orgsantiago-lab.com This reduction is often accomplished with reagents like borane (B79455) or lithium borohydride, which generally proceed with high yield and without racemization of the stereocenter. orgsyn.orgnih.gov The subsequent cyclization of the amino alcohol is achieved using various phosgene (B1210022) equivalents such as diethyl carbonate, triphosgene, or carbonyldiimidazole (CDI). santiago-lab.comacs.org This approach is particularly advantageous when starting from natural amino acids, providing a straightforward entry to enantiomerically pure oxazolidinones. orgsyn.org Additionally, novel aminoquinoline β-aminoalcohol derivatives have been synthesized and successfully converted to their corresponding oxazolidinones. nih.gov Another related method involves the condensation of amino alcohols with aldehydes, which initially forms oxazolidine (B1195125) rings that can be further elaborated. scirp.orgnih.gov

Table 1: Synthesis of Oxazolidinones from Amino Alcohols

| Starting Material | Key Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| (S)-Phenylalanol | Diethyl carbonate, K₂CO₃ | (S)-4-(Phenylmethyl)-2-oxazolidinone | High-yield, convenient crystallization purification. orgsyn.org | orgsyn.org |

| L-phenylalanine ethyl ester hydrochloride | 1. (Boc)₂O 2. LiBH₄ 3. NaH | (S)-4-(Benzyl)-2-oxazolidinone | Three-step, one-pot potential with 98% overall yield. nih.gov | nih.gov |

| Chiral 2-amino alcohols | Phosgene, CDI, or Diethyl Carbonate | Evans Oxazolidinones | General method for preparing widely used chiral auxiliaries. santiago-lab.com | santiago-lab.com |

| Amino Alcohols | Aldehydes | Oxazolidines | Condensation reaction to form the base heterocycle. scirp.orgnih.gov | scirp.orgnih.gov |

The [3+2] cycloaddition of aziridines with carbon dioxide (CO₂) represents a highly atom-economical and environmentally benign route to 5-substituted 1,3-oxazolidin-2-ones. unimi.itresearchgate.net This method capitalizes on the ring strain of aziridines to facilitate their reaction with the thermodynamically stable CO₂ molecule. unimi.it

A variety of catalytic systems have been developed to promote this transformation effectively under mild conditions. These include simple ammonium (B1175870) ferrates, unimi.it aluminum(salphen) complexes, bohrium.com and various ionic liquids. rsc.org Notably, some metal-free, bifunctional catalytic systems, such as those derived from the natural alkaloid (+)-cinchonine, can drive the reaction at room temperature and atmospheric CO₂ pressure without the need for a co-catalyst. researchgate.net The reaction mechanism generally involves catalyst-mediated ring-opening of the aziridine (B145994), followed by carboxylation with CO₂ and subsequent intramolecular cyclization to furnish the oxazolidinone ring. unimi.itresearchgate.net The regioselectivity of the ring opening is a key factor, with the attack typically favored at the most substituted carbon of the aziridine ring. unimi.it

Table 2: Catalytic Cycloaddition of CO₂ to Aziridines

| Catalyst System | CO₂ Pressure | Temperature | Key Features | Reference |

|---|---|---|---|---|

| Ammonium Ferrates | Atmospheric | Room Temp. | Good yields and high selectivity for non-hindered aziridines; no co-catalyst needed. unimi.it | unimi.it |

| Aluminium(salphen) complex | 1-10 bar | 50-100 °C | Solvent-free conditions; catalyst is reusable. bohrium.com | bohrium.com |

| (+)-Cinchonine-based catalyst | Atmospheric | Room Temp. | Metal-free, biocompatible catalyst; practical for lab scale. researchgate.net | researchgate.net |

| PEG₆₀₀₀(NBu₃Br)₂ (Ionic Liquid) | 8 MPa | 100 °C | Solvent-free conditions; moderate to excellent yields. rsc.org | rsc.org |

The reaction between epoxides and isocyanates is a powerful [3+2] coupling method for constructing the oxazolidinone skeleton. organic-chemistry.org This cycloaddition requires a catalyst to facilitate the ring-opening of the epoxide and subsequent reaction with the isocyanate.

Several catalytic systems have proven effective. Tetraarylphosphonium salts (TAPS) act as bifunctional organocatalysts that promote the reaction with high regioselectivity. organic-chemistry.org Transition metal complexes, such as those based on chromium(salphen), are also efficient catalysts, although the reaction outcome can be sensitive to the electronic properties of the substrates, with electron-deficient isocyanates sometimes leading to competitive cyclotrimerization to form isocyanurates. whiterose.ac.ukresearchgate.netnih.gov The reaction conditions, including catalyst loading, temperature, and solvent, must be carefully optimized to maximize the yield of the desired oxazolidinone. organic-chemistry.orgwhiterose.ac.uk A one-pot variation involves the use of chlorosulfonyl isocyanate (CSI) with epoxides, which can produce both oxazolidinones and five-membered cyclic carbonates. beilstein-journals.orgnih.gov

Table 3: Catalytic Synthesis of Oxazolidinones from Epoxides and Isocyanates

| Catalyst System | Conditions | Substrate Scope | Key Features | Reference |

|---|---|---|---|---|

| Tetraarylphosphonium salts (TAPS) | Varies with substrate | Aryl and aliphatic isocyanates, terminal epoxides | Bifunctional organocatalyst, high regioselectivity. organic-chemistry.org | organic-chemistry.org |

| Chromium(salphen) complex | 1.5 mol%, 80 °C, Toluene, 4h | Various epoxides and isocyanates | Up to 90% yield; competing isocyanurate formation with electron-deficient isocyanates. whiterose.ac.uknih.gov | whiterose.ac.uknih.gov |

| Chlorosulfonyl isocyanate (CSI) | Room Temp., DCM | Various epoxides | One-pot synthesis yielding oxazolidinones and cyclic carbonates in ~1:1 ratio; metal-free. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

| Aluminium(heteroscorpionate) complex / TBAB | 5 mol% cat., 80 °C, Toluene, 24h | Aromatic isocyanates, various epoxides | Broad substrate scope with moderate to excellent yields. researchgate.net | researchgate.net |

Chiral C3 building blocks derived from glycerol, such as glycidol (B123203) and epichlorohydrin (B41342), are inexpensive and highly valuable starting materials for the enantioselective synthesis of (R)-4-(hydroxymethyl)oxazolidin-2-one and its analogues.

A prominent method involves the reaction of N-aryl carbamates with an enantiopure epichlorohydrin, such as (R)-epichlorohydrin. arkat-usa.org This reaction can be performed under mild conditions, for instance, using lithium hydroxide (B78521) as a base in DMF at room temperature, to yield the corresponding N-aryl-5-(hydroxymethyl)oxazolidinones. arkat-usa.orgresearchgate.netunipa.it This strategy has been successfully applied to the synthesis of several biologically active compounds. arkat-usa.orgunipa.it Similarly, (R)-glycidyl butyrate (B1204436), another glycidol derivative, reacts with deprotonated aryl carbamates to afford 5(S)-hydroxymethyloxazolidinones. acs.org The reaction of (R)-epichlorohydrin with specific anilines, like 3-fluoro-4-morpholinyl aniline, is a key step in the synthesis of the antibiotic Linezolid (B1675486). orientjchem.org Furthermore, epichlorohydrin can be reacted with 2-oxazolidinone (B127357) itself to produce 3-(oxiran-ylmethyl)oxazolidin-2-one, an intermediate for further polymerization. techscience.com

Beyond the classical methods, several alternative annulation strategies have been developed for oxazolidinone synthesis. As mentioned previously, the reaction of N-aryl-carbamates with epoxides like epichlorohydrin is a powerful annulation technique. arkat-usa.orgresearchgate.net

Other strategies utilize different unsaturated precursors. Propargylic compounds, for instance, are versatile substrates. A gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates provides an efficient route to 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org In another approach, ruthenium(II) catalyzes the site-selective annulation of benzoic acids with propargylic carbonates. rsc.org Nickel catalysis has also been employed for the asymmetric [3+2] annulation of propargylic carbonates with various nucleophiles. thieme-connect.de A different type of annulation involves the rhodium-catalyzed C–H activation and ring-opening/cyclization of vinylene carbonate with 2-indolylanilines to furnish the oxazolidinone core. rsc.org

The chiral pool of natural α-amino acids provides an excellent and practical starting point for the asymmetric synthesis of oxazolidinones. orgsyn.orgsantiago-lab.com This approach ensures high enantiopurity in the final product.

The most common pathway involves a two-step sequence: reduction of the amino acid's carboxyl group to a primary alcohol, followed by cyclization. orgsyn.org For example, L-phenylalanine can be reduced with a borane-tetrahydrofuran (B86392) complex to (S)-phenylalaninol. orgsyn.org This intermediate β-amino alcohol is then cyclized by heating with diethyl carbonate and a catalytic amount of potassium carbonate to yield (S)-4-(phenylmethyl)-2-oxazolidinone, a widely used "Evans auxiliary". orgsyn.org A key advantage of using phenylalanine is that both the intermediate amino alcohol and the final oxazolidinone are crystalline solids, which simplifies purification. orgsyn.orgacs.org Similar strategies have been applied to other amino acids, including L-alanine. chimia.ch In a different approach, the reaction of β-hydroxy amino acids like L-threonine or L-serine with certain aldehydes in the presence of nickel(II) can lead to the stereospecific formation of complex oxazolidine structures. nih.gov

Table 4: Synthesis of Chiral Oxazolidinones from Amino Acids

| Amino Acid | Key Reagents | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|

| L-Phenylalanine | 1. Borane-THF 2. Diethyl carbonate | (S)-4-(Phenylmethyl)-2-oxazolidinone | Convenient, high-yield synthesis of a key chiral auxiliary. orgsyn.org Crystalline intermediates and products facilitate purification. orgsyn.orgacs.org | orgsyn.orgacs.org |

| L-Alanine | Various, including N-Cbz protection and reaction with acetals | Diastereomerically pure oxazolidinones | Demonstrated on a kilogram scale via dynamic asymmetric transformation. chimia.ch | chimia.ch |

| L-Threonine / L-Serine | Imidazole-4-carboxaldehyde, Nickel(II) acetate (B1210297) | Stereoisomeric oxazolidine-nickel complexes | High stereospecificity with transfer of chirality to new stereocenters. nih.gov | nih.gov |

| L-phenylalanine ethyl ester | 1. (Boc)₂O 2. DIBAL-H 3. Morita-Baylis-Hillman adduct | Functionalized 2-oxazolidinone derivative | Stereoselective strategy for preparing more complex oxazolidinone structures. nih.gov | nih.gov |

Enantioselective and Stereospecific Synthetic Pathways

Achieving high levels of stereoselectivity is paramount in the synthesis of chiral oxazolidinones, as the biological activity and efficacy as a chiral auxiliary are often dependent on a single enantiomer. nih.gov Various sophisticated strategies have been developed to access these compounds in high optical purity.

Chiral resolution is a classical and widely practiced method for separating a racemic mixture into its constituent enantiomers. wikipedia.org The most common approach involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization. wikipedia.org

For oxazolidinones, this often involves derivatization. For instance, racemic carboxylic acids and amino acids can be derivatized with chiral oxazolidine-2-thiones, such as (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione, to facilitate the separation of the resulting diastereomeric products. rsc.org After separation, the chiral auxiliary is cleaved to yield the optically pure acid or amino acid. rsc.org A similar principle can be applied to resolve racemic oxazolidinones themselves if they possess a suitable functional group for derivatization.

Another powerful technique for separating enantiomers is chiral column chromatography. wikipedia.org Capillary electrophoresis, using various anionic cyclodextrins as chiral selectors, has proven effective for the analytical separation of oxazolidinone enantiomers. nih.gov For example, heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) has been identified as a highly successful chiral selector for several oxazolidinone derivatives. nih.gov

Kinetic resolution is a dynamic process that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other, slower-reacting enantiomer enriched. While direct hydrolytic kinetic resolution of the oxazolidinone ring is less commonly documented, related kinetic resolution strategies are well-established.

A prominent example is the kinetic resolution of racemic 2-oxazolidinones through catalytic, enantioselective N-acylation, which has been achieved with outstanding selectivity. nih.gov In this process, a chiral catalyst promotes the acylation of one enantiomer significantly faster than the other, allowing for the separation of the unreacted, enantiomerically enriched oxazolidinone from its acylated counterpart. While not a hydrolytic process, this highlights the utility of kinetic resolution in obtaining optically active oxazolidinones. nih.gov

Conversely, the hydrolysis of oxazolidinones back to their corresponding vicinal amino alcohols is a known reaction. researchgate.net N-substituted oxazolidinones can be hydrolyzed using ion-exchange resins, while N-unsubstituted variants can be cleaved using polymer-supported ethylenediamine. researchgate.net The principles governing the stereoelectronics of this ring-opening could theoretically be applied in a reverse, resolution context using chiral catalysts or enzymes.

Directly forming the chiral oxazolidinone ring from prochiral precursors using a catalyst is a highly efficient and atom-economical strategy. Both metal-based and organocatalytic systems have been developed for this purpose.

One approach involves the catalytic asymmetric bromocyclization of carbamic acids generated in situ from carbon dioxide and allylamines. documentsdelivered.com Using a BINOL-derived chiral bifunctional selenide (B1212193) catalyst, this reaction yields chiral 2-oxazolidinones with good enantioselectivities. documentsdelivered.com Another strategy employs ferrocenyloxazoline palladacycles as catalysts for the cyclization of allylic N-arylsulfonylcarbamates to form 4-vinyloxazolidin-2-ones in high yield and excellent enantiomeric excess (ee). researchgate.net Furthermore, biocatalysis offers a powerful route; myoglobin (B1173299) variants have been engineered to catalyze the intramolecular C(sp³)-H amination of N-benzoyl carbamates, constructing the oxazolidinone ring with up to 98% ee. chemrxiv.org

| Catalyst System | Substrate Type | Key Transformation | Enantiomeric Excess (ee) | Citation |

|---|---|---|---|---|

| Chiral Bifunctional Selenide | Allylamine + CO₂ | Asymmetric Bromocyclization | Good | documentsdelivered.com |

| Ferrocenyloxazoline Palladacycle | Allylic N-arylsulfonylcarbamate | Intramolecular Aminopalladation | 89-99% | researchgate.net |

| Engineered Myoglobin | N-benzoyl Carbamate (B1207046) | Intramolecular C-H Amination | up to 98% | chemrxiv.org |

| Tetraarylphosphonium Salts | Isocyanate + Epoxide | [3+2] Coupling Reaction | Good (for enantioenriched) | organic-chemistry.org |

For example, in a synthesis involving the separation of diastereomeric salts, the undesired, more soluble diastereomer that remains in solution can be treated to epimerize the chiral center. wikipedia.org This can be achieved by treatment with acid or base, which can racemize the center, allowing it to be recycled back into the resolution process. wikipedia.org While specific examples for this compound are not detailed in the provided context, the principle is broadly applicable in multistep syntheses where diastereomeric intermediates of oxazolidinones are formed. rsc.orgnih.gov

The controlled synthesis of a specific stereoisomer from the outset is often the most elegant approach, avoiding resolution steps and the loss of material. This can be achieved by using enantiomerically pure starting materials or by employing highly stereoselective reactions.

A powerful method involves starting with chiral aziridines. For example, a stereoselective synthesis of trans-4-hydroxymethyl-1,3-oxazolidin-2-one derivatives has been described starting from trans-aziridine-2-carboxylates. researchgate.net The process involves reduction, ring-opening, and a completely regio- and stereoselective cyclization. researchgate.net Similarly, enantiomerically pure N-substituted 4-(chloromethyl)oxazolidinones can be synthesized in one step from aziridine-2-methanols via intramolecular cyclization with phosgene, with the stereochemistry being retained. bioorg.org

Another advanced strategy combines an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement. nih.govmdpi.com This tandem sequence allows for the diastereoselective construction of 4,5-disubstituted oxazolidin-2-ones, providing access to specific stereoisomers with high control over the newly formed vicinal stereocenters. nih.govmdpi.com

| Starting Material | Key Reaction Step(s) | Product Configuration | Stereochemical Outcome | Citation |

|---|---|---|---|---|

| trans-Aziridine-2-carboxylates | Reduction, Ring Opening, Cyclization | trans-4-Hydroxymethyl-oxazolidin-2-one | Completely Regio- and Stereoselective | researchgate.net |

| Chiral Aziridine-2-methanol | Intramolecular Cyclization with Phosgene | (4R)-4-(chloromethyl)oxazolidinone | High Yield, Stereospecific | bioorg.org |

| Chiral N-acetyloxazolidinone | Asymmetric Aldol / Curtius Rearrangement | (4S,5R)-disubstituted oxazolidin-2-one | Single Diastereomer | nih.govmdpi.com |

| Enantioenriched Butadiene Monoxide | Rhodium-catalyzed reaction with Aryl Imine | cis- or trans-1,3-oxazolidine | Stereospecific (99% ee) | nih.gov |

Preparation of N-Substituted and Ring-Modified Oxazolidinone Analogs

Modification of the core oxazolidinone structure, either by substitution at the nitrogen atom or by altering the ring itself, is crucial for tuning its properties, whether for use as a chiral auxiliary or as a pharmacophore. nih.govresearchgate.netmdpi.com

N-substituted oxazolidinones can be prepared through various methods. A common approach is the N-arylation of a pre-formed oxazolidinone ring using a palladium-catalyzed reaction with aryl bromides. organic-chemistry.org Alternatively, N-alkyl groups can be introduced via methods such as reductive amination or by using an oxazolidinone-based method to prepare N-alkyl-N-Fmoc amino acids. researchgate.net A versatile one-pot synthesis involves the reaction of primary amines with halomethyloxiranes (like epichlorohydrin) in the presence of a carbonate salt and a base to yield N-substituted oxazolidinones. nih.govresearchgate.net

Ring-modified analogs, such as those with substituents at the C4 or C5 positions, are often prepared through multi-step syntheses. For example, the DuPont asymmetric synthesis cyclizes (R)-glycidol butyrate with an aryl isocyanate to produce a 5-(R)-hydroxymethyl oxazolidinone, which can be further modified. nih.gov Stereocontrolled ring-opening of oxazolidinone-fused aziridines with alcohols provides a pathway to C4-substituted 2-amino ethers, demonstrating a method for ring modification with concomitant functionalization. nih.gov Solid-phase synthesis has also been employed, where resin-bound epoxides undergo cycloaddition with isocyanates to generate a library of diverse oxazolidinones. nih.gov

| Modification Type | Synthetic Method | Reagents | Resulting Analog Type | Citation |

|---|---|---|---|---|

| N-Arylation | Palladium-catalyzed cross-coupling | 2-Oxazolidinone, Aryl Bromide, Pd catalyst | 3-Aryl-2-oxazolidinones | organic-chemistry.org |

| N-Substitution | One-pot reaction | Primary Amine, Epichlorohydrin, K₂CO₃ | N-Substituted Oxazolidinones | nih.govresearchgate.net |

| C5-Substitution | Cyclization of chiral epoxide | (R)-Glycidol Butyrate, Aryl Isocyanate | 5-(R)-Hydroxymethyl Oxazolidinone | nih.gov |

| C4-Substitution | Stereocontrolled ring-opening | Oxazolidinone-fused Aziridine, Alcohol | 4-(Alkoxymethyl)oxazolidin-2-ones | nih.gov |

| General | Solid-Phase Synthesis | Resin-bound Epoxide, Isocyanate | Diverse N- and C5-substituted Oxazolidinones | nih.gov |

The Utility of R 4 Hydroxymethyl Oxazolidin 2 One As a Chiral Auxiliary: Principles and Synthetic Applications

Fundamental Principles of Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic pathway to guide the formation of a new stereocenter with a specific configuration. wikipedia.orgnumberanalytics.com This strategy is a cornerstone of asymmetric synthesis, allowing for the selective production of one enantiomer of a target molecule. wikipedia.orgwilliams.edu The process typically involves three main stages: covalent attachment of the auxiliary to a prochiral substrate, a diastereoselective transformation where the auxiliary directs the stereochemical outcome, and finally, removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

Role of Evans' Oxazolidinones in Stereoselective Synthesis

Oxazolidinones, particularly those popularized by David A. Evans, are a highly effective class of chiral auxiliaries. wikipedia.orgsantiago-lab.com These compounds, including (R)-4-(hydroxymethyl)oxazolidin-2-one and its derivatives, are widely used to control the stereochemistry of various transformations such as aldol (B89426) reactions, alkylation reactions, and Diels-Alder reactions. wikipedia.orgwikipedia.org The substituents at the 4- and 5-positions of the oxazolidinone ring create a chiral environment that effectively shields one face of a reactive intermediate, directing the approach of an incoming reagent to the opposite face. wikipedia.orgnih.gov This steric control is fundamental to their ability to induce high levels of asymmetry. The reliability and predictability of Evans' auxiliaries have made them invaluable tools in the total synthesis of complex, biologically active natural products. wikipedia.orgrsc.org

Mechanistic Basis of Asymmetric Induction (e.g., Rigid Chelation, Steric Control)

The high degree of stereoselectivity achieved with Evans' oxazolidinone auxiliaries stems from a combination of steric and conformational effects. numberanalytics.comnih.gov A key mechanistic feature is the formation of a rigid, chelated intermediate, particularly in reactions involving enolates. williams.eduacs.org

For instance, in alkylation or aldol reactions, the N-acylated oxazolidinone is first deprotonated to form an enolate. The presence of a Lewis acidic metal cation (like lithium or boron) leads to the formation of a rigid five-membered chelate ring involving the enolate oxygen and the carbonyl oxygen of the auxiliary. williams.eduresearchgate.net This chelation locks the molecule into a specific conformation.

The substituent at the C4 position of the oxazolidinone ring (e.g., a hydroxymethyl group which is typically protected, or more commonly a benzyl (B1604629) or isopropyl group in related Evans auxiliaries) projects outward, creating a significant steric barrier. wikipedia.org This barrier effectively blocks one of the two faces of the planar enolate. Consequently, an incoming electrophile (like an alkyl halide or an aldehyde) can only approach from the less hindered face, leading to the preferential formation of one diastereomer. williams.eduresearchgate.net The formation of the (Z)-enolate is often favored, which, combined with the sterically directed approach of the electrophile, results in a predictable stereochemical outcome. wikipedia.orgsantiago-lab.com

Applications in Asymmetric Carbon-Carbon Bond-Forming Reactions

This compound and related Evans' auxiliaries are instrumental in asymmetric carbon-carbon bond formation, providing reliable control over the creation of new stereocenters.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, establishing two contiguous stereocenters simultaneously with high diastereoselectivity. wikipedia.orgresearchgate.net The reaction involves the boron enolate of an N-acyl oxazolidinone reacting with an aldehyde. wikipedia.org

The process typically begins with the formation of a (Z)-boron enolate using a dialkylboron triflate (e.g., dibutylboron triflate) and a tertiary amine base (e.g., diisopropylethylamine). wikipedia.org This enolate reacts with an aldehyde via a closed, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model. The substituent from the chiral auxiliary and the R-group of the aldehyde both occupy equatorial positions to minimize steric strain, which dictates the absolute stereochemistry of the two newly formed chiral centers. wikipedia.org The reaction typically produces the syn-aldol adduct with high diastereoselectivity. researchgate.net

| Electrophile (Aldehyde) | N-Acyl Group | Diastereomeric Ratio (syn:anti) | Reference |

| 3,4,5-Trimethoxybenzaldehyde | N-pent-4-enoyl | >95:5 | santiago-lab.com |

| p-Nitrobenzaldehyde | N-glycinyl | 3:1 | researchgate.net |

| 2-(Benzyloxy)acetaldehyde | N-acylthiazolidinethione | 3:1 | mdpi.com |

This table presents examples of diastereoselectivity in Evans-type aldol reactions.

Asymmetric Alkylation Reactions

The asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a reliable method for synthesizing α-substituted chiral carboxylic acid derivatives. rsc.orgacs.org The substrate, an N-acyl oxazolidinone, is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide at low temperatures (e.g., -78 °C) to generate a chelated (Z)-enolate. williams.edusantiago-lab.com

The rigid conformation of this enolate, enforced by chelation with the lithium cation, and the steric hindrance from the C4-substituent on the auxiliary, direct the incoming electrophile (an alkyl halide) to the opposite face. williams.eduacs.org This process results in the formation of a new stereocenter at the α-carbon with a high degree of stereocontrol. rsc.org The resulting product can then be purified, and the auxiliary can be cleaved to reveal the enantiomerically enriched carboxylic acid, alcohol, or other derivatives. acs.org

| N-Acyl Group | Base | Electrophile | Diastereomeric Ratio | Reference |

| N-propionyl | NaN(TMS)₂ | Allyl iodide | 98:2 | williams.eduacs.org |

| Varies | Varies | Various Alkyl Halides | High d.r. | rsc.org |

This table showcases the high diastereoselectivity typically achieved in the asymmetric alkylation using Evans' oxazolidinone auxiliaries.

Asymmetric Michael Addition Reactions

The N-enoyl derivatives of this compound are effective Michael acceptors in conjugate addition reactions. The stereochemical course of these additions is dictated by the chiral auxiliary, which effectively shields one face of the molecule. Upon chelation with a Lewis acid, the N-enoyl oxazolidinone adopts a rigid conformation where the C4 substituent blocks the re-face of the α,β-unsaturated system. Consequently, the nucleophile preferentially attacks the β-carbon from the exposed si-face, leading to the formation of a single major diastereomer.

This principle has been extensively demonstrated with various nucleophiles and closely related Evans auxiliaries, such as (R)-4-phenyl-2-oxazolidinone. In these reactions, the formation of a chelated (Z)-enolate intermediate ensures that the auxiliary's substituent governs the direction of nucleophilic attack, resulting in high diastereoselectivity. nih.govuwindsor.cawikipedia.org For instance, the addition of organocuprates or other soft nucleophiles to N-enoyl systems proceeds with excellent facial selectivity. nih.gov Base-catalyzed thia-Michael additions to similar chiral N-acylated oxazolidin-2-ones have also been reported to yield products with high diastereoselectivities. researchgate.net

While specific data for the this compound auxiliary can be inferred from these general principles, detailed studies often utilize more sterically demanding auxiliaries like the 4-benzyl or 4-phenyl derivatives to maximize stereochemical control.

Table 1: Diastereoselective Michael Addition to N-cinnamoyl-(R)-4-phenyloxazolidin-2-one (Data is for a closely related auxiliary to illustrate the principle)

| Nucleophile (Michael Donor) | Base/Conditions | Product Diastereomeric Ratio (dr) |

| Ni(II) complex of glycine (B1666218) Schiff base | DBU, CH2Cl2, rt | >98:2 |

| Lithium N-benzyl-N-(α-methylbenzyl)amide | THF, -78 °C | >95:5 |

| Organocuprate (e.g., Me2CuLi) | Lewis Acid, THF, -78 °C | >95:5 |

This table presents representative data for the analogous (R)-4-phenyl-2-oxazolidinone to demonstrate the high diastereoselectivity typically achieved in Michael additions with Evans auxiliaries. nih.govresearchgate.net

Diastereoselective Diels-Alder Cycloadditions

N-Acryloyl derivatives of this compound function as highly effective dienophiles in asymmetric Diels-Alder reactions. The stereochemical outcome is controlled by the formation of a chelated complex with a Lewis acid, typically a dialkylaluminum chloride (e.g., Et₂AlCl) or titanium tetrachloride. harvard.edu In this complex, the carbonyl groups of the oxazolidinone and the acryloyl moiety coordinate to the Lewis acid, locking the dienophile into a rigid s-cis conformation. harvard.edu

The substituent at the C4 position of the oxazolidinone ring sterically hinders one face of the dienophile. In the case of (R)-configured auxiliaries, the C4 substituent effectively blocks the re-face, directing the incoming diene to approach from the less hindered si-face. harvard.edursc.org This facial bias leads to the formation of the cycloadduct with a high degree of diastereoselectivity, typically favoring the endo product as predicted by the rules of pericyclic reactions. rsc.org This methodology has been extensively validated with various N-enoyl derivatives of Evans auxiliaries, including those with isopropyl and benzyl substituents at the C4 position, which consistently provide excellent yields and diastereomeric excesses. harvard.eduprinceton.edu

Table 2: Diastereoselective Diels-Alder Reaction of N-acryloyl Evans Auxiliaries with Cyclopentadiene (Data is for closely related auxiliaries to illustrate the principle)

| C4-Substituent of (S)-Auxiliary | Lewis Acid | endo:exo Ratio | endo Diastereoselectivity (dr) | Yield (%) |

| Isopropyl | Et₂AlCl | >100:1 | 91:9 | 81 |

| Benzyl | Et₂AlCl | >100:1 | 99:1 | 78 |

This table showcases typical results for the Lewis acid-mediated Diels-Alder reaction using analogous (S)-4-isopropyl and (S)-4-benzyl oxazolidinone auxiliaries, demonstrating the high endo and facial selectivity. harvard.edu

Applications in Cyclopropanations and Allylations

The enolates derived from N-acyl-(R)-4-(hydroxymethyl)oxazolidin-2-ones are widely used in diastereoselective alkylation reactions, including allylations. Treatment of the N-acyl derivative with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), generates a conformationally locked (Z)-enolate chelated to the metal cation. williams.eduharvard.edu The C4-substituent of the auxiliary shields the top (re) face of the enolate, forcing the electrophile, such as an allyl halide, to approach from the bottom (si) face. This reaction proceeds with high diastereoselectivity to furnish the α-allylated product. williams.edursc.org

The use of Evans-type auxiliaries for diastereoselective cyclopropanation is less commonly reported than for other transformations like aldol reactions or alkylations. Asymmetric cyclopropanation is often achieved through catalytic methods involving carbenoid species. researchgate.netnih.gov However, the principles of auxiliary-controlled facial selectivity suggest that a substrate-controlled cyclopropanation of an N-enoyl oxazolidinone could be feasible, where the auxiliary would direct the approach of the cyclopropanating agent to the less sterically hindered face of the double bond.

Table 3: Diastereoselective Allylation of an Evans Auxiliary Enolate (Data is for a representative Evans auxiliary to illustrate the principle)

| N-Acyl Group | Base | Electrophile | Diastereoselectivity (dr) | Yield (%) |

| Propionyl | LDA | Allyl Bromide | >99:1 | ~75 |

| Butanoyl | NaHMDS | Allyl Iodide | >98:2 | ~80 |

This table provides representative data for the highly diastereoselective allylation of enolates derived from common Evans auxiliaries. williams.edu

Asymmetric 1,4-Conjugate Additions

Asymmetric 1,4-conjugate addition, a class of reactions that includes the Michael addition, is a cornerstone of stereoselective C-C bond formation. When N-enoyl derivatives of this compound are employed as substrates, the chiral auxiliary provides excellent stereocontrol over the addition process. The reaction mechanism relies on the formation of a rigid chelate between a Lewis acid and the two carbonyl oxygen atoms of the N-enoyl imide system. researchgate.net This conformation orients the C4-substituent to block one face of the α,β-unsaturated system, leaving the other face accessible for nucleophilic attack.

This strategy has proven effective for a wide range of nucleophiles, including organocuprates, thiols, and stabilized enolates. nih.govresearchgate.net The predictable stereochemical outcome makes it a reliable method for synthesizing β-substituted carboxylic acid derivatives with high enantiomeric purity after cleavage of the auxiliary. Studies on closely related auxiliaries, such as N-enoyl derivatives of (S)-4-phenyl-5,5-dimethyloxazolidin-2-one, have shown that the conjugate addition of organocuprates generally proceeds with diastereoselectivities greater than 95%. masterorganicchemistry.com

Role in Asymmetric Claisen Rearrangements

The Claisen rearrangement is a williams.eduwilliams.edu-sigmatropic rearrangement of an allyl vinyl ether that forms a γ,δ-unsaturated carbonyl compound. wikipedia.orglibretexts.org The application of this compound directly as a chiral auxiliary to control the stereochemistry of a Claisen rearrangement is not extensively documented in the chemical literature. Typically, asymmetric Claisen rearrangements are achieved through the use of chiral catalysts or by incorporating chirality into the substrate itself, often in the allylic alcohol portion. princeton.eduuchicago.edu

One of the most powerful variants is the Ireland-Claisen rearrangement, which involves the williams.eduwilliams.edu-rearrangement of a silyl (B83357) ketene (B1206846) acetal (B89532) formed from an allylic ester. wikipedia.orglibretexts.org While one could envision using a carboxylic acid produced via the this compound auxiliary to form the necessary allylic ester, this represents a downstream use of a product rather than a direct application of the auxiliary in the rearrangement itself. The direct attachment of the oxazolidinone to a rearranging framework to induce facial selectivity in the key C-C bond-forming step is not a standard application for this class of auxiliaries.

Applications in Asymmetric Carbon-Heteroatom Bond-Forming Reactions

Electrophilic Azidation of Chiral Imide Enolates

The enolates derived from N-acyl-(R)-4-(hydroxymethyl)oxazolidin-2-one can be intercepted by electrophilic nitrogen sources to form carbon-nitrogen bonds with a high degree of stereocontrol. A key example of this is the asymmetric electrophilic azidation to produce α-azido carboxylic acid precursors, which are valuable intermediates for the synthesis of α-amino acids.

The reaction involves the deprotonation of the N-acyl imide with a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) at low temperature to form the (Z)-enolate. This enolate is then treated with an electrophilic azide (B81097) source, such as 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide). harvard.edu The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, directing the electrophilic azide to attack from the opposite, unhindered face. This process results in excellent diastereoselectivity, typically exceeding 99:1, affording the α-azido imide product in high yield. harvard.edu

Table 4: Asymmetric Electrophilic Azidation of an N-Acyl Oxazolidinone Enolate (Data is for a closely related auxiliary to illustrate the principle)

| N-Acyl Group | Base | Azide Source | Diastereoselectivity (dr) | Yield (%) |

| N-Acyl (t-Bu) | KHMDS | Trisyl Azide | >99:1 | 90 |

This table shows the results for the electrophilic azidation of a potassium enolate derived from an analogous Evans auxiliary, demonstrating the high efficiency and stereoselectivity of the transformation. harvard.edu

Contribution to the Total Synthesis of Complex Molecules and Natural Products

The true power of this compound as a chiral auxiliary is demonstrated in its application to the total synthesis of complex natural products. These intricate molecules often possess numerous stereocenters, and their biological activity is critically dependent on the precise three-dimensional arrangement of their atoms. The oxazolidinone auxiliary provides a robust platform for the stereocontrolled construction of carbon-carbon bonds, a fundamental process in the assembly of these complex scaffolds.

Strategies for the Generation and Preservation of Multiple Stereocenters

The synthesis of molecules with multiple stereocenters requires not only the ability to set individual stereocenters with high fidelity but also strategies to ensure that the stereochemical information is preserved and effectively transmitted throughout a multi-step synthesis. The use of this compound enables several key strategies to achieve this goal.

Iterative Aldol Reactions: A powerful approach for the construction of polyketide chains, which are common motifs in many natural products, is the iterative application of Evans' asymmetric aldol reactions. In this strategy, the product of one aldol reaction, after removal of the auxiliary and appropriate functional group manipulation, becomes the substrate for the next aldol reaction. This iterative process allows for the controlled, stepwise elongation of a carbon chain with the introduction of new stereocenters at each step. The high diastereoselectivity of the Evans aldol reaction, dictated by the chiral auxiliary, ensures the predictable formation of the desired stereoisomer in each iteration.

Substrate-Controlled Stereoinduction: Once a stereocenter has been established using the chiral auxiliary, it can influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled stereoinduction. After the removal of the this compound auxiliary, the newly created stereocenter(s) become part of the substrate. In subsequent reactions, the steric and electronic properties of these existing stereocenters can direct the approach of reagents, leading to the formation of new stereocenters with a high degree of selectivity. This "passing on" of stereochemical information is crucial for minimizing the need for additional chiral reagents or catalysts in later stages of a synthesis.

Chelation-Controlled Reactions: The oxygen atoms of the carbonyl group and the oxazolidinone ring in N-acyl derivatives of this compound can act as chelating sites for Lewis acids. This chelation plays a critical role in enforcing a rigid, well-defined transition state during reactions such as aldol additions and alkylations. By forming a cyclic intermediate, the Lewis acid restricts the conformational freedom of the enolate and the electrophile, leading to a highly organized transition state. The steric hindrance provided by the substituent at the C4 position of the oxazolidinone then effectively shields one face of the enolate, ensuring that the electrophile attacks from the less hindered side, resulting in high diastereofacial selectivity. This chelation control is a key factor behind the exceptional reliability and predictability of reactions employing this chiral auxiliary.

Case Studies in Natural Product Synthesis (e.g., Macrolides, Cytovaricin, Cytoxazone)

The strategic application of this compound and its derivatives is elegantly illustrated in the total syntheses of several complex natural products.

Macrolides: The macrolides are a large and important class of natural products, many of which exhibit potent antibiotic or anticancer activity. Their structures are characterized by a large macrocyclic lactone ring, often adorned with multiple stereocenters. The synthesis of macrolide precursors, typically linear polyketide chains, heavily relies on methods for asymmetric C-C bond formation.

A prominent example is the synthesis of (+)-Discodermolide , a potent microtubule-stabilizing agent with potential as an anticancer drug. Several total syntheses of this complex molecule have been reported, with many employing Evans' syn-aldol reactions to establish the numerous stereocenters along its polypropionate backbone. For instance, the Smith synthesis of (-)-discodermolide utilized an Evans syn-aldol reaction to set the initial stereochemistry, and a second Evans aldol reaction was employed to install the stereogenicity at C16 and C17. nih.gov This highlights the iterative power of this methodology in building up complex stereochemical arrays.

Cytovaricin: This macrolide antibiotic possesses a formidable 22-membered ring and 17 stereocenters. The seminal total synthesis of cytovaricin by Evans and coworkers masterfully showcases the power of oxazolidinone-mediated asymmetric reactions. nih.gov The synthesis strategy involved the convergent coupling of two major fragments, a spiroketal unit and a polyol chain. The stereochemistry of both fragments was largely controlled through a series of highly diastereoselective Evans' aldol and alkylation reactions. For example, the synthesis of the spiroketal fragment involved two key Evans aldol reactions to set crucial stereocenters. Similarly, the construction of the polyol fragment also relied on two sequential Evans aldol reactions. nih.gov This synthesis stands as a landmark achievement in natural product synthesis and a testament to the reliability of the Evans' oxazolidinone auxiliary in controlling complex stereochemical landscapes.

| Reaction Step in Cytovaricin Synthesis | Chiral Auxiliary Used | Key Transformation | Stereochemical Outcome |

| Synthesis of Spiroketal Fragment | (R)-4-substituted oxazolidin-2-one | Asymmetric Aldol Reaction | Controlled formation of syn-aldol adduct |

| Synthesis of Polyol Fragment | (R)-4-substituted oxazolidin-2-one | Iterative Asymmetric Aldol Reactions | Sequential and predictable installation of multiple stereocenters |

Cytoxazone: This natural product, possessing a 4,5-disubstituted oxazolidin-2-one core, has garnered significant interest due to its cytokine-modulating activity. msu.edu Numerous synthetic approaches to (-)-cytoxazone have been developed, with many utilizing chiral auxiliaries to establish the two contiguous stereocenters on the oxazolidinone ring. One concise synthesis employed an asymmetric aldol addition of a chlorotitanium enolate derived from an N-acylthiazolidinethione (a related chiral auxiliary) to furnish a syn-aldol adduct with high diastereoselectivity. This adduct was then converted to the desired cyclic carbamate (B1207046), (-)-cytoxazone, through a subsequent nucleophilic azidation and Curtius rearrangement. nih.govnih.gov While not directly using this compound for the key aldol step in this specific example, the underlying principles of using a chiral auxiliary to control the formation of vicinal stereocenters are clearly demonstrated and are central to many syntheses of this natural product.

| Key Step in (-)-Cytoxazone Synthesis | Methodology | Stereochemical Control |

| Formation of syn-aldol adduct | Asymmetric aldol addition | High diastereoselectivity (dr 3:1) |

| Cyclization to oxazolidin-2-one | Nucleophilic azidation/Curtius rearrangement | Formation of a single diastereomer |

Mechanistic Investigations and Theoretical Calculations in Oxazolidinone Chemistry

Elucidation of Reaction Mechanisms in Oxazolidinone Formation

Understanding the step-by-step process of how oxazolidinone rings are formed is critical for controlling reaction outcomes, particularly the stereochemistry, which is vital for the applications of chiral molecules like (R)-4-(Hydroxymethyl)oxazolidin-2-one.

The formation of the oxazolidinone ring often involves a sequence of ring-opening a precursor molecule followed by an intramolecular cyclization. A notable pathway is the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from 2-hydroxymethylaziridines. researchgate.net This transformation is proposed to proceed through a plausible SN1-type mechanism.

The process begins with the activation of the aziridine (B145994) ring. In the presence of an electrophile (such as methyl chloroformate), the aziridine nitrogen attacks it, forming an activated intermediate. This activation facilitates the cleavage of the C–N bond of the aziridine ring. The departure of the nitrogen atom from one of the ring carbons results in the formation of a carbocation intermediate. This step, being the rate-determining step and involving the formation of a carbocation from a single molecule, is characteristic of an SN1 pathway. The resulting carbocation is then susceptible to intramolecular attack by the hydroxyl group. This nucleophilic attack leads to the formation of the five-membered oxazolidinone ring. A detailed computational study of this mechanistic process has been carried out using theoretical calculations to support the proposed SN1 pathway. researchgate.net This mechanism can explain the retention of configuration observed at certain stereocenters during the synthesis. researchgate.net

Another relevant mechanism involves the ring contraction of 5-hydroxy-1,3-oxazin-2-ones into 5-hydroxymethyl-1,3-oxazolidin-2-ones. researchgate.net This reaction is driven by basicity rather than nucleophilicity, and a corresponding mechanism has been investigated through DFT studies. researchgate.net

The cycloaddition of carbon dioxide (CO₂) to aziridines is a highly atom-economical and environmentally conscious method for synthesizing oxazolidinones. unimi.it The control of regioselectivity (which of the two aziridine carbons is attacked) and stereoselectivity (the 3D arrangement of the resulting product) is paramount.

The general mechanism requires both an electrophilic species to activate the aziridine ring and a nucleophilic species to initiate the ring-opening. unimi.it The catalyst often plays a dual role or works in concert with a co-catalyst. The process typically unfolds as follows:

Aziridine Activation: An electrophilic catalyst coordinates to the nitrogen or an atom on a substituent of the aziridine, making the ring's carbon atoms more susceptible to nucleophilic attack.

Nucleophilic Ring-Opening: A nucleophile attacks one of the aziridine ring carbons, causing the ring to open. The choice of which carbon is attacked (regioselectivity) is influenced by steric and electronic factors of the aziridine substituents and the nature of the catalyst. For instance, in the synthesis of trans-oxazolidinones from trans-aziridines, the process can be completely regio- and stereoselective. researchgate.net

CO₂ Insertion: The resulting negatively charged nitrogen atom attacks a molecule of CO₂, forming a carbamate (B1207046) intermediate. unimi.it

Intramolecular Cyclization: The carbamate's oxygen atom then performs an intramolecular attack, displacing the nucleophile and closing the five-membered oxazolidinone ring. unimi.it

The stereoselectivity of the reaction is often high, with the configuration of the starting aziridine dictating the configuration of the final oxazolidinone product. For example, the reaction of a trans-aziridine can lead exclusively to a trans-oxazolidinone. researchgate.net

Computational Studies and Molecular Modeling Approaches

Computational chemistry offers powerful tools to investigate molecules at an atomic level, providing information that can be difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study oxazolidinone derivatives to predict their structural and electronic properties. researchgate.netnih.gov

DFT calculations are used to optimize the molecular geometry, determining the most stable three-dimensional structure by finding the lowest energy arrangement of atoms. nih.gov From this optimized structure, various properties can be calculated. Electronic analysis often involves examining the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's reactivity and stability. nih.gov Other parameters derived from DFT, such as charge distribution and bond analysis, reveal the nature of chemical bonds (e.g., ionic, covalent) within the molecule. nih.gov

| Property | Description | Significance | Reference |

|---|---|---|---|

| Optimized Molecular Geometry | Calculation of the lowest-energy 3D arrangement of atoms, bond lengths, and angles. | Provides the most stable structure of the molecule. Essential for all other calculations. | nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | Energy levels of the highest occupied and lowest unoccupied molecular orbitals. | The energy gap indicates chemical reactivity, kinetic stability, and electronic properties. | nih.gov |

| Vibrational Frequencies | Calculation of the frequencies of molecular vibrations (e.g., IR and Raman spectra). | Aids in the interpretation of experimental spectra and confirms structural assignments. | researchgate.net |

| Reaction Energetics | Calculation of the energies of reactants, products, and transition states for a chemical reaction. | Helps to elucidate reaction mechanisms and determine the feasibility and barriers of a proposed pathway. | researchgate.net |

| Mulliken Charge Analysis | Distribution of electronic charge among the atoms in the molecule. | Indicates charge transfer between atoms and the ionic/covalent character of bonds. | nih.gov |

Molecules are not static entities; they are dynamic and can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify all possible stable conformers of a molecule and determine their relative energies. researchgate.net The collection of these conformers and the energy barriers that separate them constitutes the molecule's potential energy landscape. nih.govnih.gov

For a molecule like this compound, which has a flexible hydroxymethyl side chain, different rotational positions (rotamers) will have different energies. Computational methods, often combining molecular mechanics for an initial broad search followed by higher-level DFT calculations, are used to map this landscape. researchgate.net The analysis identifies the lowest-energy (most populated) conformers. Understanding the energy landscape is crucial as it dictates the molecule's average structure in solution and can influence its reactivity and how it interacts with other molecules, such as enzymes or chiral catalysts. The barriers on this landscape determine how quickly the molecule can transition between different shapes. nih.gov

Determining the absolute configuration (the exact R/S designation at a stereocenter) is a fundamental challenge in stereochemistry. A powerful approach combines experimental chiroptical spectroscopy with theoretical calculations. frontiersin.org Optical Rotatory Dispersion (ORD) measures the change in optical rotation with wavelength, while Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations and the study of intermolecular interactions are powerful tools for understanding the behavior of oxazolidinone derivatives in various chemical environments. nih.govhw.ac.uk These computational methods provide insights into the dynamic nature of molecules, their conformational preferences, and their interactions with other molecules, such as solvents or biological targets. nih.govnih.gov

In the solid state, the intermolecular interactions of chiral oxazolidinone derivatives have been characterized using X-ray crystallography. These studies reveal the importance of specific directional interactions in the crystal packing. For example, C–H···O hydrogen bonds have been identified as significant features in the packing of some chiral oxazolidinones, leading to the formation of chain-like structures in the crystal lattice. mdpi.com Understanding these non-covalent interactions is fundamental to controlling the solid-state properties of these compounds.

Furthermore, computational modeling has been used to elucidate the processes of chiral recognition involving oxazolidinone enantiomers. Studies using cyclodextrins as chiral selectors have employed molecular modeling to understand the intermolecular interactions responsible for enantioseparation, highlighting the importance of the fit between the analyte and the cyclodextrin (B1172386) cavity. mdpi.com

Mechanistic Studies on Chiral Auxiliary Cleavage

The cleavage of the N-acyl group from the oxazolidinone chiral auxiliary is a critical step in asymmetric synthesis, allowing for the recovery of both the chiral auxiliary and the desired enantiomerically pure product. publish.csiro.auresearchgate.net The mechanism of this cleavage, particularly the factors governing its regioselectivity, has been the subject of detailed mechanistic investigation using Density Functional Theory (DFT) calculations. publish.csiro.auresearchgate.netuq.edu.au

A key challenge has been to explain the differing outcomes of hydrolysis using lithium hydroxide (B78521) (LiOH) versus lithium hydroperoxide (LiOOH). publish.csiro.aupublish.csiro.au While LiOOH selectively cleaves the exocyclic N-acyl bond (the desired pathway), LiOH favors endocyclic cleavage, which results in the opening and destruction of the oxazolidinone ring. publish.csiro.auresearchgate.netuq.edu.au

Key Findings from DFT Calculations on N-Acyloxazolidinone Cleavage:

| Nucleophile | Preferred Site of Initial Attack | Barrier for Decomposition of Endocyclic Intermediate | Overall Reaction Outcome |

| LiOH | Endocyclic Carbonyl | Small | Endocyclic Cleavage (Ring Opening) |

| LiOOH | Endocyclic Carbonyl | Large | Exocyclic Cleavage (Auxiliary Removal) |

| LiOBn | Endocyclic Carbonyl | Large | Exocyclic Cleavage (Auxiliary Removal) |

| LiSBn | Endocyclic Carbonyl | Large | Exocyclic Cleavage (Auxiliary Removal) |

For the reaction with LiOH, the tetrahedral intermediate formed after attack at the endocyclic carbonyl has a low-energy barrier for decomposition, leading to C–N bond cleavage and subsequent ring opening. publish.csiro.auresearchgate.net In contrast, for LiOOH, LiOBn, and LiSBn, the barrier for the decomposition of this initial intermediate is significantly larger. publish.csiro.auresearchgate.netuq.edu.au This high barrier prevents the endocyclic cleavage pathway from proceeding. Consequently, the reaction favors the alternative, higher-energy pathway of attack at the exocyclic carbonyl, which ultimately leads to the desired cleavage of the N-acyl group and preservation of the chiral auxiliary. publish.csiro.auresearchgate.net

The reaction with LiOH/H₂O₂ is believed to proceed via the formation of lithium hydroperoxide (LiOOH) from the deprotonation of hydrogen peroxide (H₂O₂). acs.org LiOOH is the active nucleophile that attacks the exocyclic imide carbonyl. acs.orgwilliams.edu This initially generates a percarboxylate intermediate, which is then typically reduced during aqueous workup to yield the final carboxylic acid product. acs.org

Derivatization and Functionalization Strategies of the R 4 Hydroxymethyl Oxazolidin 2 One Core

Chemical Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the C4 position is a primary alcohol, offering a rich platform for a wide array of chemical transformations. These modifications allow for the introduction of diverse functionalities, chain elongation, and the formation of key intermediates for more complex molecules.

To perform selective chemistry on other parts of the molecule, particularly the N-H group, the protection of the primary hydroxyl function is often a necessary first step. Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of installation, general stability under many reaction conditions, and selective removal. researchgate.netchem-station.com

The choice of the silylating agent is dictated by the desired stability of the resulting silyl ether. Bulkier silyl groups, such as tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS), offer greater stability compared to less hindered groups like trimethylsilyl (B98337) (TMS). chem-station.comuwindsor.ca The protection of the hydroxymethyl group on (R)-4-(hydroxymethyl)oxazolidin-2-one is typically achieved by reacting it with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole (B134444) in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). chem-station.comuwindsor.ca

Deprotection of these silyl ethers is reliably accomplished using a fluoride (B91410) ion source, which has a high affinity for silicon. researchgate.netchem-station.com Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is the most common reagent for this purpose. gelest.com Acidic conditions, such as acetic acid in an aqueous THF mixture or hydrofluoric acid (HF) in acetonitrile, can also be employed for the cleavage of silyl ethers. gelest.commasterorganicchemistry.com The relative stability of different silyl ethers allows for selective deprotection; for example, a TMS or TES ether can often be cleaved while a more robust TBDMS or TIPS group remains intact. gelest.com

Table 1: Common Silyl Ether Protection and Deprotection Strategies

| Protecting Group | Silylating Reagent | Typical Conditions (Protection) | Deprotection Reagent | Typical Conditions (Deprotection) |

|---|---|---|---|---|

| TBDMS (TBS) | TBDMS-Cl | Imidazole, DMF or CH₂Cl₂ | TBAF | THF, Room Temp |

| TIPS | TIPS-Cl | Imidazole, DMF or CH₂Cl₂ | TBAF | THF, Room Temp |

| TES | TES-Cl | Imidazole, CH₂Cl₂ | HF•Pyridine or mild acid | CH₃CN or THF/H₂O |

| TBDPS | TBDPS-Cl | Imidazole, DMF | TBAF | THF, Room Temp |

The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding carboxylic acid, yielding (R)-oxazolidin-2-one-4-carboxylic acid. This transformation introduces a versatile functional group that can be used for amide bond formation or other derivatizations. researchgate.net The oxidation of primary alcohols to carboxylic acids typically requires strong oxidizing agents and is often performed as a one-pot reaction. libretexts.orgorganic-chemistry.org

A common method involves the use of chromium-based reagents, such as chromium trioxide (CrO₃) with periodic acid (H₅IO₆) in acetonitrile. organic-chemistry.org Other powerful oxidants like potassium permanganate (B83412) (KMnO₄) or Oxone can also be employed. libretexts.orgorganic-chemistry.org The direct oxidation of the alcohol is generally preferred, though a two-step process involving initial oxidation to an aldehyde followed by further oxidation to the carboxylic acid is also feasible. libretexts.orgreddit.com The resulting (R)-oxazolidin-2-one-4-carboxylic acid is a valuable intermediate, for instance, in the synthesis of novel pseudoproline-based foldamers. researchgate.net

Table 2: Selected Reagents for the Oxidation of the Hydroxymethyl Group

| Reagent System | Description |

|---|---|

| CrO₃ / H₅IO₆ | Catalytic chromium trioxide with a stoichiometric amount of periodic acid provides a high-yielding route to carboxylic acids from primary alcohols. organic-chemistry.org |

| KMnO₄ | A strong, classical oxidizing agent that converts primary alcohols to carboxylic acids, usually under basic or acidic conditions. |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | A powerful oxidizing system for converting primary alcohols to carboxylic acids. |

| TEMPO / NaOCl | A metal-free oxidation using a nitroxyl (B88944) radical catalyst (TEMPO) with a co-oxidant like sodium hypochlorite. |

The hydroxymethyl group can be converted into other important functional groups, such as azides and sulfonates, which serve as precursors for further synthetic manipulations.

Sulfonates: The alcohol can be readily transformed into a sulfonate ester, such as a mesylate (-OMs) or tosylate (-OTs). This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions. nih.gov

Azides: The (R)-4-(azidomethyl)oxazolidin-2-one derivative is typically synthesized via a two-step sequence. First, the hydroxymethyl group is converted into a good leaving group, as described above (e.g., a tosylate or mesylate). The resulting sulfonate ester is then subjected to a nucleophilic substitution reaction with an azide (B81097) source, most commonly sodium azide (NaN₃), in a polar aprotic solvent like DMF. nih.gov This Sₙ2 reaction proceeds with inversion of configuration, although in this specific case, the stereocenter is not the reaction site. The azido (B1232118) group is a versatile handle for introducing a nitrogen atom, for example, through reduction to a primary amine or via click chemistry. nih.gov

Scheme 1: Synthesis of (R)-4-(azidomethyl)oxazolidin-2-one

(A representative reaction scheme showing the conversion of the hydroxymethyl group to a tosylate, followed by nucleophilic substitution with sodium azide to yield the azidomethyl derivative.)

Functionalization at Other Ring Positions

While the hydroxymethyl group is a primary site for derivatization, the oxazolidinone ring itself offers opportunities for functionalization, notably at the ring nitrogen and through ring-opening reactions.

The nitrogen atom of the oxazolidinone ring possesses a proton that can be removed by a strong base, generating a nucleophilic amide that can react with various electrophiles.

N-Alkylation: This is typically achieved by treating the this compound (often with the hydroxyl group protected) with a strong, non-nucleophilic base followed by the addition of an alkylating agent. mdpi.com Common bases include sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS). mdpi.com The choice of base is critical to ensure complete deprotonation without interfering with other functional groups. The resulting anion is then quenched with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to furnish the N-alkylated product. mdpi.comnih.gov

N-Acylation: Similar to N-alkylation, N-acylation involves the deprotonation of the nitrogen atom followed by reaction with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction forms an N-acyl oxazolidinone, a type of chiral auxiliary widely used in asymmetric synthesis to direct stereoselective reactions. Furthermore, N-acylation with amino acids or peptide fragments is a strategy for creating unique peptidomimetics where the oxazolidinone ring acts as a constrained scaffold. arkat-usa.org

Table 3: Reagents for N-Functionalization

| Reaction Type | Base (if required) | Electrophile Example | Resulting Functional Group |

|---|---|---|---|

| N-Alkylation | NaH, n-BuLi, NaHMDS | Methyl iodide (CH₃I) | N-Methyl |

| N-Alkylation | NaH, n-BuLi, NaHMDS | Benzyl bromide (BnBr) | N-Benzyl |

| N-Acylation | NaH, n-BuLi | Acetyl chloride (AcCl) | N-Acetyl |

| N-Acylation | NaH, n-BuLi | Benzoyl chloride (BzCl) | N-Benzoyl |

The oxazolidinone ring is a stable five-membered heterocycle, but it can undergo ring-opening reactions under specific conditions, typically involving strong nucleophiles and either acid or base catalysis. nih.gov These reactions cleave the ring to produce functionalized amino alcohol derivatives.

The attack of a nucleophile can occur at the carbonyl carbon (C2) or at the C5 position. For example, hydrolysis of the oxazolidinone ring with a strong base like sodium hydroxide (B78521) at elevated temperatures will cleave the carbamate (B1207046) linkage, yielding the corresponding (R)-2-amino-1,3-propanediol. Acid-catalyzed ring-opening with alcohols can also occur, leading to the formation of 2-amino ethers. nih.gov The inherent ring strain, while less than that of aziridines or epoxides, contributes to the feasibility of these transformations under forcing conditions. nih.govresearchgate.net Such reactions are synthetically useful for converting the chiral scaffold into acyclic, stereodefined products.

Intramolecular Cyclization Reactions

The derivatization of the hydroxymethyl group at the C4 position of the this compound core opens up possibilities for intramolecular cyclization reactions, leading to the formation of fused bicyclic systems. These reactions typically involve the conversion of the hydroxyl group into a suitable leaving group or a nucleophilic/electrophilic partner, followed by an intramolecular ring-closing step. Such strategies are valuable for creating structurally complex and conformationally constrained molecules that can be of interest in medicinal chemistry and materials science.

One prominent strategy involves the intramolecular cyclization of N-substituted oxazolidinones bearing a side chain with a terminal nucleophile or a group capable of generating a carbanion. The core concept relies on the electrophilicity of the oxazolidinone carbonyl group (C2). While carbamates are generally considered poor electrophiles, under specific conditions, they can be attacked by potent internal nucleophiles.

A key approach demonstrates the cyclization of chiral oxazolidinones carrying sulfonyl, sulfinyl, and phosphonate (B1237965) groups on the side chain. nih.gov Although not starting directly from this compound, the methodology is highly applicable. The synthesis of the required precursors can be conceptualized by first N-alkylating or N-arylating the this compound, followed by modification of the hydroxymethyl group. For instance, the alcohol can be converted to a mesylate, which is then displaced by a suitable nucleophile like thiophenol. Subsequent oxidation can yield the corresponding sulfone or sulfoxide. Alternatively, the mesylate can be converted to a phosphonate ester via an Arbuzov reaction.